Imidazo[4,3-b][1,3]thiazole-5-carboxylic acid
Overview
Description
Imidazo[4,3-b][1,3]thiazole-5-carboxylic acid is a nitrogen- and sulfur-containing heterocyclic compound . It has a molecular weight of 168.18 .
Synthesis Analysis
Imidazothiazoles, including this compound, have been the subject of research due to their ability to act as effective molecular scaffolds for synthetic, structural, and biomedical research . Various synthetic methods have been developed, with the classification of these methods based on the amount of research invested . For instance, methods for the synthesis of benzo-condensed imidazo[2,1-b]thiazoles using metal complex catalysis have been discussed in recent literature .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of imidazole and thiazole rings . There are five known types of such systems, formed based on all possible combinations of joining the thiazole and imidazole rings .
Chemical Reactions Analysis
Imidazothiazoles, including this compound, have been studied for their chemical reactions . These studies have led to the development of various synthetic methods, including the preparation of amide and urea derivatives of imidazo[2,1-b]thiazole .
Physical And Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 168.18 .
Scientific Research Applications
Antimycobacterial Agents
Imidazo[4,3-b][1,3]thiazole-5-carboxylic acid derivatives have been found to be effective as antimycobacterial agents . They have been used in the design and synthesis of novel imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole carboxamide analogues, which have shown significant activity against Mycobacterium tuberculosis .
Antiproliferative Effects
Compounds containing the this compound moiety have shown dose-dependent antiproliferative effects against various cell lines, including HT-29 and A-549 . This suggests potential applications in cancer research and treatment .
Inhibition of IKK-ɛ and TBK1
This compound derivatives may have potential applications in the inhibition of IKK-ɛ and TBK1, which are known to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .
Safety and Hazards
Mechanism of Action
Target of Action
Imidazo[4,3-b][1,3]thiazole-5-carboxylic acid is a part of the imidazothiazoles class of compounds . These compounds have been found to target various biological entities. For instance, some imidazothiazoles have been found to inhibit indolamine 2,3-dioxygenase 1 (IDO1) . .
Mode of Action
It is known that imidazothiazoles interact with their targets to exert their effects
properties
IUPAC Name |
imidazo[5,1-b][1,3]thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2S/c9-6(10)5-7-3-4-8(5)1-2-11-4/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYFJHJOFVHJCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=CN=C(N21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10665321 | |
Record name | Imidazo[5,1-b][1,3]thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10665321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
268551-89-9 | |
Record name | Imidazo[5,1-b][1,3]thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10665321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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